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CAS No.: 1207753-03-4

Cat. No.: S535634

Introduction and Mechanism of Action

Ibrexafungerp (marketed as Brexafemme) is a first-in-class triterpenoid antifungal agent and the first oral
non-azole antifungal approved for both vulvovaginal candidiasis (VVC) and recurrent VVC (RVVC) [1] [2].
It represents a significant advancement in antifungal therapy, particularly for patients with azole-resistant

infections, azole intolerance, or contraindications to azole therapy [1] [3].

Ibrexafungerp's mechanism of action involves inhibition of the enzyme -(1,3)-D-glucan synthase, which is
essential for the synthesis of B-(1,3)-D-glucan, a key structural polymer in the fungal cell wall [2]. This
mechanism is fungicidal, leading to fungal cell lysis and death [1] [2]. Unlike echinocandins that target the
Fks1p catalytic subunit, ibrexafungerp targets the Rholp regulatory subunit of glucan synthase, providing a

distinct binding site that maintains activity against many echinocandin-resistant strains [2].

Table 1: Key Pharmacokinetic Properties of Ibrexafungerp

Parameter Value Conditions/Notes

| AUCo—24 | 6832 ng-h/mL (fasting) 9867 ng-h/mL (fed) | Standard VVC dosing [2] | | Maximum
Concentration (Cmax) | 435 ng/mL (fasting) 629 ng/mL (fed) | Standard VVC dosing [2] | | Time to Cmax
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(Tmax) | 4-6 hours | [2] | | Terminal Half-Life | 20-30 hours | [2] | | Vaginal Tissue Penetration | 2- to 9-
fold higher vs. plasma | [4] [1] | | Major Metabolic Pathway | CYP3A4 | [2] [5] |

A critical pharmacological advantage is ibrexafungerp's maintained efficacy at low vaginal pH (4.5),
contrary to the decreased activity observed with azoles like fluconazole under acidic conditions [1] [2]. The
drug also demonstrates potent in vitro activity against a broad spectrum of Candida species, including C.

albicans, C. glabrata, C. krusei, and C. auris [1] [2].

Approved Dosing Regimens and Efficacy

Ibrexafungerp received FDA approval for VVC in June 2021 and for reduction of RVVC incidence in
December 2022 [1] [2]. The approved dosing regimens are as follows:

Table 2: Ibrexafungerp Dosing Regimens

Indication Dosing Regimen Duration Additional Guidance

Acute 300 mg (two 150 mg tablets) orally 1 day Doses should be approximately 12

VvvC twice daily hours apart [5].

RVVC 300 mg orally twice daily for 1 day, 6 months  Verify non-pregnant status before each
repeated once monthly monthly dose [2] [5].

The efficacy of the RVVC regimen was established in the pivotal CANDLE study, which demonstrated that
65.4% of patients receiving ibrexafungerp experienced resolution of symptoms and remained culture-

negative through 24 weeks of treatment, compared to 53.1% in the placebo group [1] [3].

For acute VVC, phase 3 clinical trials (VANISH 303 and 306) demonstrated significantly higher efficacy

versus placebo. The results are summarized below:

Table 3: Clinical Efficacy of Ibrexafungerp in Acute VVC (Phase 3 Trials)

Endpoint Ibrexafungerp Placebo P-value
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| Clinical Cure at Day 11+3 | 50.5% [4] 63.3% [1] | 28.6% [4] 44.0% [1] | P = 0.001 [4] | | Mycological
Eradication at Day 11+3 | 49.5% [4] 58.5% [1] | 19.4% [4] 29.8% [1] | P < 0.001 [4] | | Symptom
Resolution at Day 25+4 | 59.6% [4] 72.3% [1] | 44.9% [4] | P = 0.009 [4] |

Post-hoc analyses confirmed consistent efficacy across diverse patient subgroups, including Black patients

and those with a body mass index (BMI) greater than 35 [4] [3].

Experimental Protocol: In Vitro Susceptibility Testing

Principle: This protocol outlines the standard broth microdilution method based on Clinical and Laboratory

Standards Institute (CLSI) M27-A3 guidelines [6] for determining the minimum inhibitory concentration

(MIC) of ibrexafungerp against Candida isolates.

Materials:

Test Substance: Ibrexafungerp reference powder of known potency.

Media: RPMI 1640 medium buffered to pH 7.0 with MOPS.

Inoculum: Candida isolates, freshly subcultured. Adjust suspension to 0.5 McFarland standard, then
further dilute to yield a final inoculum of 0.5 x 103 to 2.5 x 103 CFU/mL in the test well.

Equipment: Sterile 96-well microdilution trays, incubator.

Procedure:

Drug Dilution: Prepare a stock solution of ibrexafungerp. Perform twofold serial dilutions in RPMI
1640 medium across the wells of the microdilution tray to cover a concentration range of 0.015 to 16
pg/mL.

Inoculation: Add the prepared fungal inoculum to each well. Include growth control (inoculum without
drug) and sterility control (medium only) wells.

Incubation: Incubate the trays at 35°C for 24-48 hours in a humid environment.

Endpoint Determination: The MIC is defined as the lowest concentration of ibrexafungerp that
produces a 100% reduction in visual turbidity compared to the growth control, indicative of its
fungicidal activity [6] [2].

Quality Control: Use reference strains (e.g., C. albicans ATCC 90028, C. krusei ATCC 6258) with
known MIC ranges to validate the procedure.
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Experimental Protocol: In Vivo Efficacy in a Murine
Model of Candidiasis

Principle: This protocol describes the use of a neutropenic murine model to evaluate the in vivo

pharmacodynamics and efficacy of ibrexafungerp against invasive candidiasis [6].

Materials:

Animals: Immunocompromised (e.g., neutropenic) female mice.
Organism: Candida albicans or target non-albicans species.

Test Article: Ibrexafungerp, formulated for oral administration.
Equipment: Equipment for colony-forming unit (CFU) enumeration.

Procedure:

¢ Infection: Render mice neutropenic via cyclophosphamide administration. Infect mice intravenously
with a predetermined inoculum (e.g., 10> CFU) of Candida.

e Dosing: Begin dosing with ibrexafungerp 2 hours post-infection. Administer orally at various
dosages (e.g., 3.125-200 mg/kg) to establish a dose-response relationship. Include vehicle-treated
control and positive control groups.

e Sample Collection: Euthanize mice at 24 hours post-treatment. Harvest target organs (e.g.,
kidneys).

e CFU Enumeration: Homogenize kidneys and perform serial dilutions. Plate homogenates on
Sabouraud Dextrose Agar and incubate for 24-48 hours at 35°C. Count the resulting colonies.

e Data Analysis:

o Calculate the mean fungal burden (logio CFU/kidney) for each treatment group.

o The primary efficacy endpoint is the reduction in logio CFU/kidney compared to the vehicle
control group.

o The pharmacodynamic index (e.g., AUC/MIC) associated with a 1-log kill endpoint can be
determined. Previous studies have shown mean free AUC/MIC values for a 1-log kill against C.
albicans, C. glabrata, and C. parapsilosis were not statistically different between species [6].

Safety, Tolerability, and Contraindications

Ibrexafungerp is generally well-tolerated. The most common adverse events are gastrointestinal and are

typically mild in severity [4] [1] [3].
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Common Adverse Events (from Phase 3 trials):

Diarrhea (~17%)
Nausea (~12%)
Abdominal pain (~11%)
Dizziness (~3%)
Vomiting (~2%) [4] [3]

Boxed Warning and Contraindications:

e Embryo-Fetal Toxicity: Ibrexafungerp is contraindicated in pregnancy due to the risk of fetal
harm based on animal studies [5].

¢ Pregnancy Prevention Program: For women of childbearing potential, verify non-pregnant status
via pregnancy testing before initiating therapy. For the RVVC regimen, reassess pregnancy status
before each monthly dose. Advise patients to use effective contraception during treatment and for 4

days after the final dose [5].
¢ Hypersensitivity: Contraindicated in patients with known hypersensitivity to ibrexafungerp [5].

Drug Interactions:

e CYP3A4 Inhibitors: Concomitant use with strong CYP3A4 inhibitors requires a dose reduction to 150
mg twice daily for one day [5]. No adjustment is needed with weak or moderate inhibitors.

e CYP3A4 Substrates: Ibrexafungerp has a low risk of interaction with drugs metabolized by
cytochrome P450 enzymes, as demonstrated by minimal impact on the pharmacokinetics of
tacrolimus and rosiglitazone in phase | studies [6].

Pathway and Workflow Diagrams

The following diagram illustrates the primary mechanism of action of ibrexafungerp and its functional

consequences on the fungal cell.
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The diagram below outlines the key steps for administering ibrexafungerp for RVVC in a clinical or

research setting, highlighting critical safety checks.
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Current Status and Future Directions

As of the second quarter of 2025, SCYNEXIS is working to transfer the New Drug Application (NDA) for
BREXAFEMME to GSK, a process anticipated to be completed by the end of 2025 [7]. This transfer will
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enable GSK to initiate regulatory interactions with the FDA in 2026, discussing the product's relaunch for

VVC and RVVC in the U.S. market [7].

Research continues to expand the potential of the fungerp class. A next-generation compound, SCY-247, is in
Phase 1 clinical development [7]. Furthermore, the Phase 3 MARIO study evaluating ibrexafungerp for
invasive candidiasis resumed in 2025 after a temporary FDA clinical hold was lifted, indicating ongoing

investigation into its use for serious systemic infections [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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